Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the formation of the piperidine ring followed by the introduction of the furan moiety through a thioether linkage. The cyclopropyl group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thioether linkage can be reduced to form sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioether linkage can produce cyclopropyl(4-(((furan-2-ylmethyl)sulfanyl)methyl)piperidin-1-yl)methanone.
Scientific Research Applications
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the piperidine moiety may interact with neurotransmitter receptors, while the furan ring can participate in redox reactions.
Comparison with Similar Compounds
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C₁₉H₂₃NO₂S
- Molecular Weight : 329.5 g/mol
- CAS Number : 1396811-49-6
The compound's biological activity is thought to arise from its structural components, particularly the piperidine ring and the furan moiety. These groups may interact with biological targets such as enzymes or receptors, potentially influencing various signaling pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, piperidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
This compound | TBD | TBD |
Antifungal Activity
The compound has also been investigated for antifungal properties. Similar piperidine derivatives have demonstrated varying degrees of activity against fungi such as Candida albicans and Fusarium oxysporum. The observed MIC values for these compounds ranged from 16.69 to 78.23 µM against C. albicans .
Table 2: Antifungal Activity of Related Compounds
Compound | MIC (µM) | Target Fungi |
---|---|---|
Compound C | 16.69 | C. albicans |
Compound D | 56.74 | F. oxysporum |
This compound | TBD | TBD |
Anticancer Activity
Emerging research suggests that cyclopropyl-containing compounds could exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Further studies are required to elucidate these effects specifically for this compound.
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several piperidine derivatives, revealing that modifications in the chemical structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Antifungal Properties : Another investigation focused on the antifungal effects of piperidine derivatives against C. albicans, demonstrating promising results that warrant further exploration into similar compounds.
Properties
IUPAC Name |
cyclopropyl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(13-3-4-13)16-7-5-12(6-8-16)10-19-11-14-2-1-9-18-14/h1-2,9,12-13H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAXIWDTPLHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.